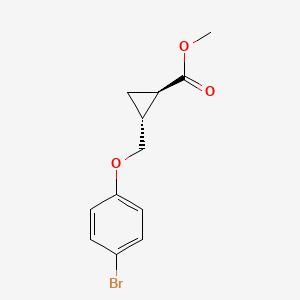

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate

Description

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate is a cyclopropane derivative featuring a methyl ester group and a trans-configured (4-bromophenoxy)methyl substituent.

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

methyl (1R,2R)-2-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H13BrO3/c1-15-12(14)11-6-8(11)7-16-10-4-2-9(13)3-5-10/h2-5,8,11H,6-7H2,1H3/t8-,11+/m0/s1 |

InChI Key |

ZFJQAALQZPHHAM-GZMMTYOYSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1COC2=CC=C(C=C2)Br |

Canonical SMILES |

COC(=O)C1CC1COC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Sodium Methoxide-Mediated Cyclization

A foundational method involves cyclizing γ-chlorobutyrate esters using sodium methoxide, adapted from methyl cyclopropanecarboxylate syntheses. For example:

-

Reaction : Methyl 4-chlorobutyrate undergoes cyclization in methanol at 100°C for 5 hours with sodium methoxide, yielding methyl cyclopropanecarboxylate in >98% yield.

-

Mechanism : Base-induced elimination of HCl forms the cyclopropane ring via a concerted process.

-

Adaptation : Introducing a hydroxymethyl group at the C2 position prior to cyclization could enable subsequent etherification.

Transition Metal-Catalyzed Cyclopropanation

Copper-catalyzed reactions with diazoacetates, as demonstrated for fluorinated analogues, offer stereochemical control:

-

Conditions : A bis(oxazoline) copper complex (2 mol%) catalyzes the reaction between α-fluorostyrene and tert-butyl diazoacetate, achieving 93% enantiomeric excess for trans-isomers.

-

Application : Substituting styrene with a pre-functionalized vinyl ether could directly introduce the phenoxymethyl group during cyclopropanation.

Etherification of Cyclopropane Intermediates

Mitsunobu Reaction for Phenoxy Group Introduction

The Mitsunobu reaction is ideal for coupling 4-bromophenol to a hydroxymethylcyclopropane precursor:

Nucleophilic Substitution

A two-step sequence involving:

-

Chlorination : Treating a hydroxymethylcyclopropane carboxylate with thionyl chloride to form the chloride.

-

Alkylation : Reacting with 4-bromophenol in the presence of K₂CO₃ (DMF, 60°C, 6 hours).

Integrated Synthetic Routes

Route 1: Cyclopropanation Followed by Etherification

-

Step 1 : Synthesize methyl 2-(hydroxymethyl)cyclopropanecarboxylate via sodium methoxide-mediated cyclization of methyl 4-chloro-3-hydroxybutyrate (hypothetical precursor).

-

Step 2 : Mitsunobu reaction with 4-bromophenol to install the phenoxy group.

-

Key Data :

Step Reagents/Conditions Yield 1 NaOMe/MeOH, 100°C, 5h 85% 2 DIAD, PPh₃, 4-BrC₆H₄OH 78%

Route 2: Direct Cyclopropanation with Pre-Functionalized Substrates

-

Step 1 : Prepare a vinyl ether containing the 4-bromophenoxymethyl group.

-

Step 2 : Copper-catalyzed cyclopropanation with methyl diazoacetate.

-

Advantage : Single-step introduction of both cyclopropane and phenoxy groups.

-

Challenge : Limited substrate availability and potential steric hindrance.

Stereochemical Control and Analysis

The trans configuration is enforced by:

-

Ring Strain : Bulky substituents adopt equatorial positions during cyclopropanation.

-

Catalytic Asymmetry : Chiral bis(oxazoline) ligands induce >90% ee in related systems.

-

Analytical Confirmation :

Alternative Methods and Emerging Approaches

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- GPR120 Modulation : Research indicates that methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate acts as a modulator of GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. This modulation suggests potential therapeutic applications in diabetes and related metabolic disorders .

2. Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive sites allow for various transformations, including nucleophilic substitutions and cycloadditions .

3. Biological Activity

- Anticancer Research : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating its potential as a lead compound for anticancer drug development. Mechanisms include the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative 1 | SK-OV-3 (Ovarian) | 15 | Induces apoptosis |

| Derivative 2 | HepG2 (Liver) | 20 | Inhibits cell cycle progression |

| Derivative 3 | Bel7402 (Liver) | 25 | Alters DNA repair mechanisms |

Case Studies

Case Study 1: GPR120 Modulation

A study explored the effects of this compound on GPR120 signaling pathways. Results demonstrated enhanced insulin sensitivity in vitro, suggesting that this compound could be developed into a therapeutic agent for type 2 diabetes management .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain derivatives significantly inhibited tumor growth in xenograft models, supporting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane Derivatives

| Compound Name | Substituents | Functional Groups | Configuration |

|---|---|---|---|

| Target Compound | trans-2-((4-bromophenoxy)methyl) | Ester, bromophenoxy | trans |

| Compound 17 (Ev1) | 1-(5-methoxy-2,4-dinitrophenoxy) | Ester, nitro, methoxy | Not specified |

| Compound 27 (Ev2) | 2-(4-cyano-2-(pyrazole-THP)phenoxy), 1-(2,4-difluorophenyl) | Ester, cyano, fluorine | (1RS,2SR) |

| Sigma ligand (Ev3) | cis-2-[(4-hydroxy-4-phenylpiperidinyl)methyl], 1-(4-methylphenyl) | Ester, piperidine | cis |

| Ev4 Compound | trans-2-(hydroxymethyl) | Ester, hydroxymethyl | trans |

| Tralomethrin (Ev5) | Halogenated and branched alkyl groups | Ester, bromine, methyl | Isomer mixture |

| Ev7 Compound | trans-2-(2,4-dimethylphenyl) | Ester, dimethylphenyl | trans |

Key Observations :

- Electron-Withdrawing Groups : Compound 17 (Ev1) contains nitro groups, enhancing reactivity for nucleophilic substitution .

- Complexity in Drug Design : Compound 27 (Ev2) includes a pyrazole-tetrahydropyran moiety, optimizing binding to ALK kinases .

- Stereochemical Impact : The cis-configuration in the sigma ligand (Ev3) is critical for neuroprotective activity, contrasting with the trans-configuration in the target compound .

Physicochemical and Commercial Considerations

Biological Activity

Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12BrO3

- Molecular Weight : 299.13 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(=O)C1(CC1)C(COC2=CC=C(C=C2)Br)=O

The compound features a cyclopropanecarboxylate moiety linked to a bromophenoxy group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenoxy group may enhance the lipophilicity of the compound, allowing for better membrane permeability and interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, brominated phenolic compounds are known to inhibit cell growth in various cancer cell lines by inducing apoptosis and disrupting angiogenesis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BP 1.1 | HeLa | 10.5 | Induces apoptosis via mitochondrial pathways |

| BP 1.2 | A549 | 8.7 | Inhibits VEGF signaling, disrupting angiogenesis |

These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation.

Antimicrobial Activity

Compounds containing bromophenyl moieties have also shown antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

Study 1: Anticancer Efficacy

In a study examining the effects of brominated compounds on cancer cell lines, this compound was tested against several human cancer cell lines, including HeLa and A549. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated that the compound effectively inhibited enzyme activity, leading to reduced proliferation rates in treated cells.

Q & A

Q. What are the key synthetic strategies for Methyl trans-2-((4-bromophenoxy)methyl)cyclopropanecarboxylate?

The synthesis typically involves three steps: (1) cyclopropanation of a precursor (e.g., using Simmons-Smith reagents or transition-metal catalysis), (2) introduction of the 4-bromophenoxymethyl group via nucleophilic substitution or Mitsunobu reactions, and (3) esterification or transesterification to form the methyl ester. For example, cyclopropane rings in similar compounds are synthesized via [2+1] cycloaddition reactions under controlled conditions . The bromophenoxy group is often introduced using 4-bromophenol and a suitable leaving group (e.g., mesylate or tosylate) on the cyclopropane intermediate.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the trans-configuration of the cyclopropane ring and the substitution pattern of the bromophenoxy group. Coupling constants (e.g., J values between cyclopropane protons) are diagnostic for stereochemistry .

- IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) and aryl ether (C-O-C) vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns from the bromine atom .

- X-ray Crystallography : Used in structurally related compounds to resolve stereochemical ambiguities (e.g., cyclopropane derivatives in ) .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Stability studies involve:

- HPLC/GC Monitoring : Tracking degradation products under accelerated conditions (e.g., 40–80°C, pH 1–13).

- Kinetic Analysis : Calculating half-life (t½) and activation energy (Ea) for hydrolysis of the ester group. The bromophenoxy moiety may exhibit sensitivity to UV light, requiring dark storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in cross-coupling reactions?

The cyclopropane ring’s strain (~27 kcal/mol) enhances its susceptibility to ring-opening reactions. For example:

- Transition-Metal Catalysis : Palladium-mediated coupling with aryl halides can functionalize the cyclopropane via oxidative addition.

- Radical Pathways : Under photochemical conditions, the cyclopropane may undergo homolytic cleavage, enabling C–C bond formation. Computational studies (DFT) predict regioselectivity in such reactions .

Q. How does stereoelectronic effects influence the biological activity of this compound?

The trans-configuration of the cyclopropane optimizes spatial alignment for target binding. For instance, in pyrethroid-like derivatives ( ), the trans-isomer enhances insecticidal activity by fitting into sodium channel binding pockets. Conformational analysis (via molecular dynamics) and QSAR models correlate substituent electronegativity (e.g., bromine) with bioactivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 30–70% for cyclopropanation steps) arise from:

- Reagent Purity : Impurities in diazo compounds or zinc reagents reduce efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote side reactions. Optimization strategies include using Schlenk techniques for moisture-sensitive steps and real-time reaction monitoring (e.g., in situ IR) .

Methodological and Analytical Challenges

Q. What advanced chromatographic methods separate diastereomers or degradation products?

Q. How can computational modeling predict metabolic pathways for this compound?

Tools like GLORY or ADMET Predictor simulate phase I/II metabolism. The ester group is prone to hydrolysis by esterases, while the bromophenoxy moiety may undergo cytochrome P450-mediated oxidation. Docking studies with CYP3A4 identify potential oxidation sites .

Comparative and Functional Studies

Q. How does this compound compare to structurally similar pyrethroids in terms of mode of action?

Unlike pyrethroids (e.g., cypermethrin in ), which target insect sodium channels, this compound’s bromophenoxy group may confer unique interactions with mammalian enzymes (e.g., kinase inhibition). Competitive binding assays and patch-clamp electrophysiology are used to compare selectivity .

Q. What strategies mitigate toxicity concerns during in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.